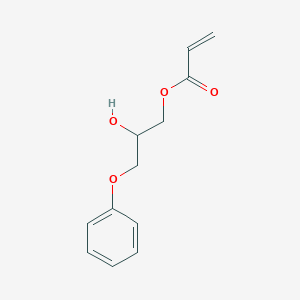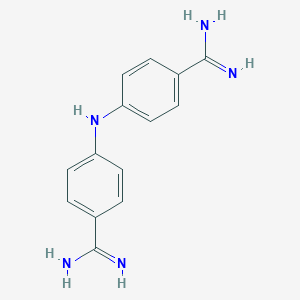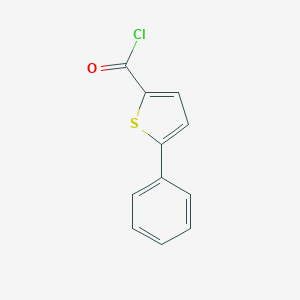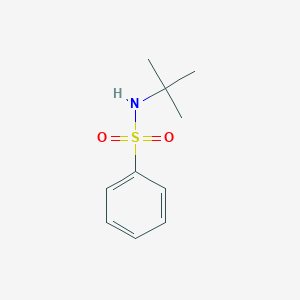
7-甲氧基喹唑啉-4(1H)-酮
描述
7-Methoxyquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The methoxy group at the 7th position and the quinazolinone core structure contribute to its unique chemical properties and biological activities.
科学研究应用
7-Methoxyquinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用机制
Target of Action
The primary target of 7-Methoxyquinazolin-4(1H)-one is the epidermal growth factor receptor (EGFR) family , specifically the receptor tyrosine kinase HER-2 . This family plays a crucial role in regulating cell functions, including cell proliferation, differentiation, and survival . Overactivity of this family leads to overexpression of receptors, which in turn leads to overexpression of mutant growth factors .
Mode of Action
7-Methoxyquinazolin-4(1H)-one interacts with its targets by inhibiting the EGFR and HER-2 . This inhibition disrupts the overactivity of the EGFR family, thereby preventing the overexpression of mutant growth factors . As a result, it can control the improper driving of cell functions, such as proliferation, differentiation, migration, and angiogenesis .
Biochemical Pathways
The compound affects the growth factor signaling pathways . These pathways play a fundamental role in regulating cell functions . By inhibiting the EGFR and HER-2, 7-Methoxyquinazolin-4(1H)-one can disrupt these pathways, leading to changes in cell proliferation, differentiation, and survival .
Result of Action
The result of the action of 7-Methoxyquinazolin-4(1H)-one is the inhibition of the overactivity of the EGFR family . This leads to a decrease in the overexpression of mutant growth factors, thereby controlling the improper driving of cell functions . As a result, it can potentially inhibit the growth of various cancers, including breast, gastric, pancreatic, and bladder cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinazolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate.
Chlorination: The starting material is chlorinated using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline.
Nucleophilic Substitution: The chlorinated intermediate undergoes nucleophilic substitution with substituted anilines to form 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives.
Hydrolysis: The intermediate is then hydrolyzed with ammonia to yield 7-methoxy-4-(substituted aniline)quinazolin-6-ol derivatives.
Industrial Production Methods
Industrial production methods for 7-Methoxyquinazolin-4(1H)-one are similar to the laboratory synthesis but are optimized for higher yields and scalability. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
7-Methoxyquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like anilines, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.
相似化合物的比较
Similar Compounds
4-Aminoquinazoline: Known for its antitumor activity by inhibiting epidermal growth factor receptor phosphorylation.
4,6,7-Trisubstituted Quinazoline: Contains benzothiazole moiety and exhibits potent cytotoxicity against cancer cells.
Uniqueness
7-Methoxyquinazolin-4(1H)-one is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific interactions with molecular targets.
属性
IUPAC Name |
7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGWFCHOWMFNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396488 | |
| Record name | 7-Methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-24-7 | |
| Record name | 7-Methoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


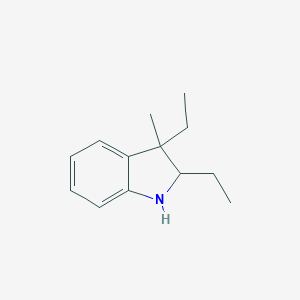

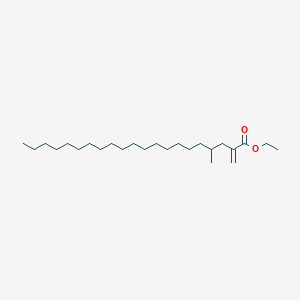
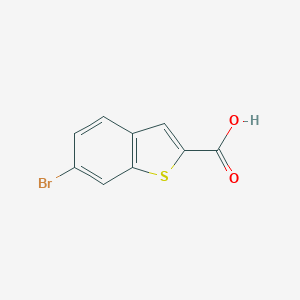
![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)

